3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes a reaction with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzoic acids with various nucleophiles.
Esterification: Esters of this compound.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-4-2-3-10(13(12)16)9-6-5-8(14(17)18)7-11(9)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMILKDLLPNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690076 |
Source
|
Record name | 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-21-0 |
Source
|
Record name | 2,2'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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